molecular formula C8H7BrN2O B1490510 (5-Bromobenzo[d]isoxazol-3-yl)methanamine CAS No. 748075-53-8

(5-Bromobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B1490510
CAS No.: 748075-53-8
M. Wt: 227.06 g/mol
InChI Key: YQPBSHZZRACKMN-UHFFFAOYSA-N
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Description

(5-Bromobenzo[d]isoxazol-3-yl)methanamine is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a benzoisoxazole core, a privileged scaffold frequently found in compounds with a wide range of biological activities . The structure is strategically functionalized with a bromine atom and a methanamine group, making it a versatile intermediate for constructing more complex molecules through cross-coupling reactions and nucleophilic substitutions. The benzoisoxazole motif is present in numerous pharmacologically active compounds and is the subject of ongoing research for developing new therapeutic agents . Isoxazole derivatives have been investigated for applications including antimicrobial, antiviral, anti-tumor, and anti-inflammatory agents, as well as treatments for neuropathic pain and sodium channel-mediated disorders . The specific bromo and amine substitutions on this scaffold provide researchers with key handles for further synthetic exploration, such as designing potential protease inhibitors or discovering novel enzyme modulators. This product is offered for research purposes as a key synthetic intermediate. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. It is intended for use by qualified scientists and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-bromo-1,2-benzoxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBSHZZRACKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(5-Bromobenzo[d]isoxazol-3-yl)methanamine: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 5-bromobenzo[d]isoxazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Reduction reactions can convert the compound to 5-bromobenzo[d]isoxazol-3-ylmethanol using reducing agents such as lithium aluminum hydride .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 5-bromobenzo[d]isoxazole-3-carboxylic acid.

  • Reduction: 5-bromobenzo[d]isoxazol-3-ylmethanol.

  • Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole, including (5-Bromobenzo[d]isoxazol-3-yl)methanamine, exhibit significant antimicrobial properties. Research indicates that isoxazole derivatives show effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as Candida albicans. The minimal inhibitory concentration (MIC) values were determined using methods such as microtiter plates and disk diffusion assays, revealing low cytotoxic effects on fibroblast cells used in wound healing applications .

Antiepileptic Properties

The compound is structurally related to zonisamide, a known antiepileptic drug. Zonisamide has demonstrated anticonvulsant and neuroprotective activities, suggesting that this compound could serve as a precursor or an analog for developing new antiepileptic agents. The synthesis of benzo[d]isoxazole derivatives has been linked to improved pharmacological profiles in treating epilepsy .

Synthesis of Isoxazole Derivatives

This compound can be utilized as a building block in the synthesis of various isoxazole derivatives. Metal-free synthetic routes have been explored to create diverse isoxazole compounds with potential applications in pharmaceuticals and agrochemicals. These methods often involve the reaction of the compound with different electrophiles under mild conditions, enhancing the versatility of isoxazole chemistry .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundPathogenMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
This compoundStaphylococcus aureus32>100
This compoundPseudomonas aeruginosa64>100
This compoundCandida albicans16>100

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent.

Case Study: Synthesis and Evaluation of Antiepileptic Activity

A study focused on synthesizing derivatives of zonisamide from this compound. The resulting compounds underwent pharmacological testing to evaluate their anticonvulsant properties using animal models. Results indicated that certain derivatives exhibited enhanced efficacy compared to zonisamide itself, suggesting promising avenues for further research in epilepsy treatment .

Mechanism of Action

(5-Bromobenzo[d]isoxazol-3-yl)methanamine: is compared to other similar compounds like 5-bromobenzo[d]thiazol-2-yl)methanamine . While both compounds share structural similarities, the presence of the oxygen atom in the isoxazole ring of This compound imparts unique chemical and biological properties.

Comparison with Similar Compounds

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine

  • CAS : 686702-70-5
  • Molecular Formula : $ C8H7FN_2O $
  • Key Features : The fluorine atom at the 5-position introduces electronegativity without significant steric hindrance, favoring metabolic stability and bioavailability compared to bromine. However, its lower atomic radius may reduce hydrophobic interactions in target binding .

(5-Chlorobenzo[d]isoxazol-3-yl)methanamine

  • CAS : 1160245-59-9 (hydrochloride salt)
  • Molecular Formula : $ C{10}H{10}Cl2N2O $
  • Key Features : Chlorine offers intermediate electronic and steric properties between fluorine and bromine. The hydrochloride salt form improves solubility, making it advantageous for in vitro assays .

Aryl-Substituted Derivatives

(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine

  • CAS : 1520752-02-6
  • Molecular Formula : $ C{12}H{14}N_2O $
  • This modification is relevant for central nervous system-targeted therapies .

6-Phenylbenzo[d]isoxazol-3-amine

  • CAS : 268734-42-5
  • Molecular Formula : $ C{13}H{11}N_2O $
  • Key Features : The phenyl group at the 6-position introduces planar aromatic stacking interactions, useful in stabilizing protein-ligand complexes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Substituent LogP* Applications
(5-Bromobenzo[d]isoxazol-3-yl)methanamine 455280-00-9 $ C8H7BrN_2O $ 5-Br 2.1 Kinase inhibition, apoptosis
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine 686702-70-5 $ C8H7FN_2O $ 5-F 1.3 Metabolic stabilization
[5-(2-Chlorophenyl)isoxazol-3-yl]methanamine 1160245-59-9 $ C{10}H{10}Cl2N2O $ 5-(2-Cl-Ph) 2.8 Solubility-enhanced salts
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine 1520752-02-6 $ C{12}H{14}N_2O $ 5-(4-Et-Ph) 3.2 CNS-targeted therapies

*Predicted using Molinspiration property toolkit.

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the isoxazole ring, enhancing reactivity in nucleophilic substitutions .
  • Conformational Rigidity : The benzisoxazole core restricts rotational freedom, favoring preorganization for target binding. This is critical in kinase inhibitors where precise orientation is required .
  • Biological Performance : Brominated derivatives exhibit superior potency in apoptosis assays compared to fluoro analogs, likely due to enhanced hydrophobic interactions .

Biological Activity

(5-Bromobenzo[d]isoxazol-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a brominated benzo[d]isoxazole moiety, which is known for its reactivity and ability to interact with various biological targets. The presence of the bromine atom can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study on structurally similar compounds revealed that derivatives containing the isoxazole ring often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown inhibition of cell proliferation in breast (MCF-7) and lung (A-549) cancer cell lines, suggesting that this compound may also possess similar properties .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundA-549TBD

The specific mechanisms through which this compound exerts its biological effects remain an area of ongoing research. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways related to cancer progression. Molecular docking studies have been employed to predict binding affinities and interactions with various biological targets, providing insight into its potential therapeutic applications .

Case Studies

  • In Vitro Studies : In a series of experiments, derivatives of isoxazole were tested for their ability to inhibit tumor growth in vitro. The results demonstrated a dose-dependent response in cell viability assays, indicating that higher concentrations of this compound led to increased cytotoxicity against cancer cells.
  • Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can significantly reduce tumor size when administered at therapeutic doses, supporting the notion that this compound may have potential as an anticancer agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Early studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics; however, further investigation into potential toxicity and side effects is necessary. Isoxazole-containing compounds have been associated with hepatotoxicity in some cases, necessitating careful monitoring during clinical development .

Preparation Methods

Classical Cyclization Method

One classical approach to synthesizing (5-Bromobenzo[d]isoxazol-3-yl)methanamine involves the cyclization of 5-bromobenzene-1,3-diamine with ethylenediamine and formaldehyde under acidic conditions. This method relies on the formation of the isoxazole ring through condensation and ring closure reactions. However, the process can be limited by harsh conditions and moderate yields.

Transition Metal-Catalyzed Isoxazole Formation

Modern synthetic methods have introduced transition metal-catalyzed reactions to efficiently construct the isoxazole ring. These methods typically involve the coupling of brominated aromatic precursors with suitable nitrogen and oxygen sources under catalytic conditions, enhancing selectivity and yield.

Bromination and Functional Group Transformations

Starting from benzo[d]isoxazol-3-yl-acetic acid derivatives, bromination at the alpha position followed by decarboxylation can yield 3-bromomethyl-benzo[d]isoxazole intermediates. These intermediates can be further transformed into the target methanamine compound through amination reactions.

Reaction Conditions and Solvents

  • Solvents : Water, methanol, acetonitrile, dichloromethane, tetrahydrofuran, and mixtures thereof are commonly used depending on the step.

  • Temperature : Reactions are typically carried out between room temperature and reflux temperatures of the solvents (approx. 20°C to 100°C), with many steps optimized around 30–50°C for better yields and purity.

  • Bases : Organic bases such as triethylamine, diisopropylethylamine, and 1,8-diazabicycloundec-7-ene are preferred for deprotonation and salt formation.

  • Halogenating Agents : Phosphorus oxychloride or other halogen donors are used for sulfonyl halide formation.

Comparative Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Oxime formation Ketosultone + hydroxylamine hydrochloride in MeOH Formation of oxime intermediate 15–40°C, 1–2 hours
Basic treatment Triethylamine or NaOH Conversion to benzo[d]isoxazol-3-yl-methanesulfonic acid salt Enhances purity and yield
Halogenation Phosphorus oxychloride Formation of sulfonyl halide Requires controlled temperature
Amination Ammonia gas or amine Formation of methanamine derivative Final step to introduce amine group
Bromination (early step) Brominating agents (e.g., NBS) Introduction of bromine at 5-position Must precede ring closure or be compatible

Research Findings and Yield Optimization

  • The use of specific organic bases in the basic treatment step results in higher purity and yields compared to inorganic bases.

  • Avoiding toxic reagents such as sulfonic chlorohydrin and dioxane improves environmental impact and safety.

  • The multi-step process allows isolation of intermediates, which can be purified by crystallization from solvents like isopropanol or toluene.

  • Yields for related benzo[d]isoxazole derivatives range from moderate to high (up to 80%), but the overall yield depends on the efficiency of bromination and amination steps.

Summary and Recommendations for Synthesis

  • Early Introduction of Bromine : Bromination at the 5-position should be performed on suitable precursors before ring closure or functional group transformations to ensure regioselectivity.

  • Use of Mild Conditions : Employing mild temperatures and non-toxic solvents improves product quality and scalability.

  • Stepwise Purification : Isolation and purification of intermediates such as oximes and sulfonic acid salts enhance the final product’s purity.

  • Catalyst and Base Selection : Choosing appropriate catalysts and bases is critical for maximizing yield and minimizing by-products.

Q & A

Advanced Research Question

  • DFT calculations : Model transition states to quantify π-stacking energies (e.g., phenyl-phenyl interactions contribute ~2–3 kcal/mol stabilization) .
  • Molecular dynamics (MD) : Simulate solvent effects on reagent orientation (e.g., MeCN vs. CHCl₃) .
  • NBO analysis : Identifies hyperconjugative interactions influencing regioselectivity .

How does bromine substitution at the 5-position influence conformational stability in peptide scaffolds?

Advanced Research Question
Bromine’s steric and electronic effects :

  • Steric bulk : Restricts rotational freedom, stabilizing parallel turn conformations in β-sheet mimics .
  • Electron-withdrawing effect : Polarizes the isoxazole ring, enhancing hydrogen-bonding capacity with adjacent residues .
  • Comparative studies : Brominated analogs show 20–30% higher conformational rigidity vs. non-halogenated derivatives in CDCl₃ .

What methodologies address contradictory data in reaction optimization (e.g., solvent polarity vs. yield)?

Advanced Research Question
Contradictions are resolved through:

  • Design of Experiments (DoE) : Statistically isolates variables (e.g., solvent polarity and base strength) .
  • Mechanistic studies : Probe side reactions via LC-MS or in situ IR to identify competing pathways .
  • Comparative kinetic profiling : Quantify nitrile oxide generation rates under different conditions to minimize dimerization .

How can bicyclic scaffolds be integrated into peptide sequences to stabilize β-sheet structures?

Advanced Research Question

  • Solid-phase peptide synthesis (SPPS) : Incorporate the scaffold via Fmoc/t-Boc strategies, ensuring compatibility with coupling reagents (e.g., EDC/HOBt) .
  • Conformational analysis : Use circular dichroism (CD) and 2D-NMR to validate β-sheet induction in aqueous buffers .
  • Biological relevance : Test protease resistance and binding affinity to targets like amyloid-β fibrils .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromobenzo[d]isoxazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Bromobenzo[d]isoxazol-3-yl)methanamine

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